molecular formula C17H17Cl2FN2O2S B10887682 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Katalognummer: B10887682
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: RZUJMDFONACTLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a chemical compound with the molecular formula C17H17Cl2FN2O2S. It is a member of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-fluorobenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H17Cl2FN2O2S

Molekulargewicht

403.3 g/mol

IUPAC-Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H17Cl2FN2O2S/c18-14-3-6-16(19)17(11-14)25(23,24)22-9-7-21(8-10-22)12-13-1-4-15(20)5-2-13/h1-6,11H,7-10,12H2

InChI-Schlüssel

RZUJMDFONACTLR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.